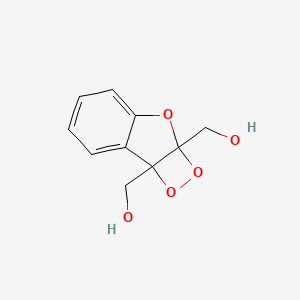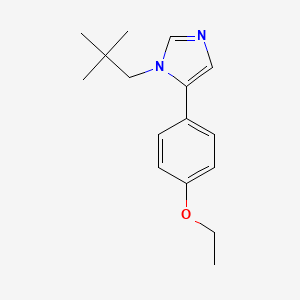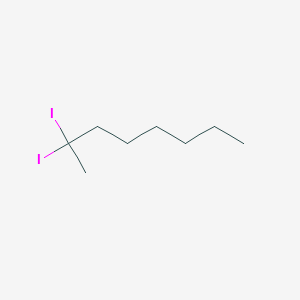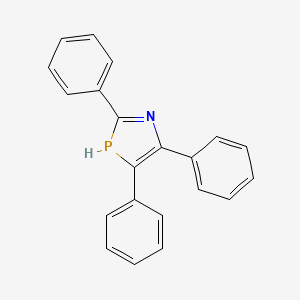![molecular formula C12H12Cl2N2 B14288507 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole CAS No. 116628-28-5](/img/structure/B14288507.png)
1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles It features a dichloromethylphenyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dichloro-3-methylacetophenone.
Formation of the Intermediate: The acetophenone undergoes a reaction with ethylamine to form the corresponding imine.
Cyclization: The imine is then cyclized with formic acid to yield the imidazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Applications De Recherche Scientifique
1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole involves its interaction with molecular targets in biological systems. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Similar Compounds:
- 1-[1-(2,4-Dichlorophenyl)ethyl]-1H-imidazole
- 1-[1-(3,4-Dichlorophenyl)ethyl]-1H-imidazole
- 1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-benzimidazole
Comparison: this compound is unique due to the presence of the 2,4-dichloro-3-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct pharmacological profiles.
Propriétés
| 116628-28-5 | |
Formule moléculaire |
C12H12Cl2N2 |
Poids moléculaire |
255.14 g/mol |
Nom IUPAC |
1-[1-(2,4-dichloro-3-methylphenyl)ethyl]imidazole |
InChI |
InChI=1S/C12H12Cl2N2/c1-8-11(13)4-3-10(12(8)14)9(2)16-6-5-15-7-16/h3-7,9H,1-2H3 |
Clé InChI |
XTEJIKOJALVLBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1Cl)C(C)N2C=CN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid](/img/no-structure.png)
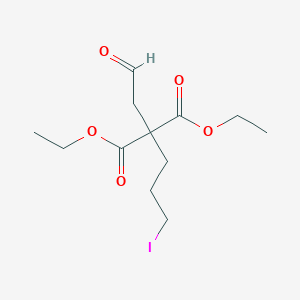
![4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B14288432.png)

![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)
